molecular formula C4H6N4O2 B12875442 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide CAS No. 395662-74-5

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide

Cat. No.: B12875442
CAS No.: 395662-74-5
M. Wt: 142.12 g/mol
InChI Key: GDVRHFTYFXLDEU-UHFFFAOYSA-N
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Description

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure incorporates a pyrazolone ring, a privileged heterocycle known for its diverse pharmacological profiles, conjugated with a carbohydrazide moiety that serves as a key pharmacophoric group. This combination makes it a versatile building block for synthesizing compounds with a broad spectrum of biological activities. The primary research value of this compound and its derivatives lies in the field of oncology. Dihydropyrazole-carbohydrazide (DPCH) derivatives have demonstrated promising antiproliferative activity against challenging breast cancer cell lines, including both luminal A (MCF-7) and highly aggressive triple-negative (MDA-MB-231) subtypes. Research indicates these compounds function as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6) , an epigenetic enzyme target strongly associated with cancer progression. One specific derivative has shown an IC50 value of 12 ± 3 µM against human HDAC6 in vitro. The design of these molecules allows them to target the wider catalytic tunnel of the HDAC6 enzyme, potentially offering improved selectivity. Beyond their anticancer potential, DPCH derivatives exhibit marked antioxidant activity , comparable to ascorbic acid, which is a valuable property for investigating the role of oxidative stress in chronic diseases and for developing multifunctional therapeutic agents. This compound is offered For Research Use Only . It is intended for laboratory research and investigative purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

395662-74-5

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5-oxo-1,4-dihydropyrazole-4-carbohydrazide

InChI

InChI=1S/C4H6N4O2/c5-7-3(9)2-1-6-8-4(2)10/h1-2H,5H2,(H,7,9)(H,8,10)

InChI Key

GDVRHFTYFXLDEU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C1C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to obtain the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, showing promising results.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

This data suggests potential for development as an antimicrobial agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compound48821.71

The selectivity towards COX-2 suggests it may offer therapeutic benefits with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs .

Material Science

Applications in Polymer Chemistry
Due to its reactive functional groups, this compound can be utilized in the development of new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives .

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory mechanism of action of this compound. It was shown to significantly reduce inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituents. Below is a comparison with structurally related compounds:

Compound Substituents Key Features Biological Activity Reference
5-Oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide Carbohydrazide at C4 Enhanced hydrogen bonding, planar structure Antibacterial, anti-inflammatory potential
(4Z)-3-Methyl-4-(1-naphthylhydrazono)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Naphthylhydrazono at C4, carbothioamide at N1 Extended π-conjugation, sulfur-containing group Not explicitly reported
4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Methoxyphenylhydrazone at C4, carbothioamide at N1 Intramolecular N–H⋯O hydrogen bonds, R₂²(8) motifs in crystal packing Potential anticancer activity
1-(4-Fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid Fluorobenzyl at N1, carboxylic acid at C4 Increased acidity, polar functional group Not explicitly reported
5-Oxo-4,5-dihydropyrazine-2-carboxylic acid Pyrazine ring, carboxylic acid at C2 Expanded heterocyclic system (six-membered ring) Herbicide development (SAR studies)

Key Observations :

  • Carbothioamide vs. Carbohydrazide : Carbothioamide derivatives (e.g., ) exhibit sulfur-mediated interactions but lack the hydrogen-bonding capacity of carbohydrazides. This may reduce solubility but enhance membrane permeability.
Physicochemical Properties
Property This compound 4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-... 1-(4-Fluorobenzyl)-5-oxo-...
Molecular Weight ~207 g/mol (estimated) 320.38 g/mol 236.2 g/mol
Melting Point Not reported Recrystallized from ethanol (exact mp not specified) Not reported
Solubility Moderate in polar solvents (DMF/ethanol) Low in water, high in DMF Likely low in water
Crystallographic and Stability Data
  • Dihedral Angles : The title compound’s pyrazoline and benzene rings form a dihedral angle of 14.36°, minimizing steric strain . Comparable derivatives (e.g., ) show angles <20°, indicating conserved planarity.
  • Hydrogen Bonding: Intramolecular N–H⋯O bonds in carbohydrazides stabilize the enol form, whereas carbothioamides rely on N–H⋯S interactions .

Biological Activity

5-Oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide, a member of the pyrazole family, exhibits a range of significant biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 395662-74-5
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
IUPAC Name 5-oxo-1,4-dihydropyrazole-4-carbohydrazide
Canonical SMILES C1=NNC(=O)C1C(=O)NN

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carbonyl compounds. Common methods include Claisen–Schmidt-type aldol-crotonic condensation followed by cyclization with hydrazine hydrate in acetic acid.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of A549 lung cancer cells in a dose-dependent manner . The incorporation of the carbohydrazide moiety enhances this activity by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for several derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The presence of specific substituents on the pyrazole ring influences the antimicrobial efficacy, with certain modifications leading to enhanced activity against bacterial strains .

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels in experimental models, indicating potential for treating inflammatory conditions .

The biological activities of this compound are attributed to its interaction with specific molecular targets. For example, it may inhibit enzymes involved in purine metabolism such as xanthine oxidase, which plays a critical role in inflammation and oxidative stress .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that salicylaldehyde-pyrazole-carbohydrazide derivatives significantly inhibited A549 cell proliferation through apoptosis induction .
  • Antimicrobial Evaluation : Another research article reported that pyrazole derivatives exhibited strong antimicrobial activity against E. coli, S. aureus, and other pathogens with varying MIC values, highlighting their potential as therapeutic agents against infections .
  • Anti-inflammatory Studies : A series of pyrazole derivatives were evaluated for anti-inflammatory effects, showing substantial inhibition of inflammatory cytokines compared to standard drugs like dexamethasone .

Q & A

Q. What are the standard synthetic routes for 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine can undergo cyclization in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by hydrolysis to yield the carbohydrazide derivative . Alternative routes involve hydrazine hydrate treatment of azido-pyrazole carbaldehydes under reflux conditions .

Q. Which spectroscopic and structural characterization methods are recommended for this compound?

Key techniques include:

  • IR spectroscopy to confirm hydrazide (-CONHNH₂) and carbonyl (C=O) functional groups.
  • NMR (¹H and ¹³C) to resolve substituent effects on the pyrazole ring .
  • X-ray crystallography for unambiguous determination of molecular geometry, as demonstrated in studies of related pyrazole derivatives .

Q. What safety precautions are critical during synthesis and handling?

Standard protocols include:

  • Avoiding ignition sources (P210) due to flammability risks of solvents like ethanol .
  • Using personal protective equipment (PPE) when handling hydrazine derivatives, which are toxic and potentially carcinogenic .

Q. What are the common derivatives of this compound, and what are their applications?

Derivatives include sulfonated analogs (e.g., sodium salts) for improved solubility and tetrazole-fused systems for enhanced bioactivity . These are often explored as precursors for antimicrobial or antitumor agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Catalytic additives : Phosphorous oxychloride (POCl₃) can enhance cyclization efficiency by acting as a dehydrating agent .
  • Temperature control : Reflux conditions (e.g., in ethanol) promote complete reaction, while room-temperature reactions may require iodine as a catalyst for selective product formation .

Q. How can discrepancies between spectral data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. A combined approach using:

  • DFT calculations to model tautomeric equilibria .
  • Variable-temperature NMR to track conformational changes .
  • Comparative crystallography of derivatives with similar substituents .

Q. What strategies address solubility challenges in biological activity studies?

  • Sulfonation : Introducing sulfonate groups (e.g., at phenyl substituents) improves aqueous solubility .
  • Co-crystallization : Using hydrophilic co-formers (e.g., cyclodextrins) to enhance bioavailability .

Q. How can computational methods enhance understanding of this compound's reactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for hydrazide formation .
  • Molecular docking : Screens potential biological targets by modeling interactions with enzymes like carbonic anhydrase .

Q. How should researchers design biological activity assays for pyrazole-carbohydrazide derivatives?

  • In vitro models : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) with positive controls like acetazolamide .
  • Dose-response studies : Include IC₅₀ calculations and cytotoxicity profiling against normal cell lines .

Q. How can research on this compound be linked to broader theoretical frameworks?

  • Mechanistic studies : Align with reaction intermediate theory (RIT) to explain cyclization pathways .
  • Structure-activity relationships (SAR) : Connect substituent effects to bioactivity trends using Hammett or Craig plots .

Methodological Notes

  • Data Contradictions : Cross-validate spectral and crystallographic data using hybrid experimental-computational workflows .
  • Advanced Synthesis : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times and waste .
  • Theoretical Linking : Frame hypotheses around pyrazole's role as a bioisostere for imidazole in drug design .

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